molecular formula C11H13FO3S B2473987 Ethyl 2-(3-fluorobenzenesulfinyl)propanoate CAS No. 1525601-27-7

Ethyl 2-(3-fluorobenzenesulfinyl)propanoate

Cat. No.: B2473987
CAS No.: 1525601-27-7
M. Wt: 244.28
InChI Key: DIWMVFOEINFNCP-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluorobenzenesulfinyl)propanoate is an organic compound with the molecular formula C11H13FO3S. It is a derivative of propanoic acid and features a fluorobenzene sulfinyl group. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-fluorobenzenesulfinyl)propanoate typically involves the reaction of ethyl 2-bromopropanoate with 3-fluorobenzenesulfinyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluorobenzenesulfinyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-fluorobenzenesulfinyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-(3-fluorobenzenesulfinyl)propanoate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, the sulfinyl group may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-fluorobenzenesulfinyl)propanoate
  • Ethyl 2-(3-chlorobenzenesulfinyl)propanoate
  • Ethyl 2-(3-bromobenzenesulfinyl)propanoate

Uniqueness

Ethyl 2-(3-fluorobenzenesulfinyl)propanoate is unique due to the presence of the fluorine atom in the benzene ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 2-(3-fluorophenyl)sulfinylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3S/c1-3-15-11(13)8(2)16(14)10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWMVFOEINFNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)S(=O)C1=CC=CC(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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